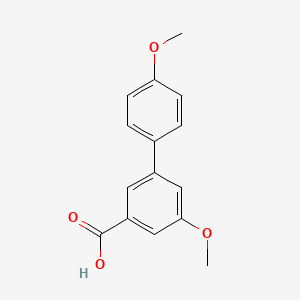

5-Methoxy-3-(4-methoxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-methoxy-5-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-13-5-3-10(4-6-13)11-7-12(15(16)17)9-14(8-11)19-2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRYRZHZSBVKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80689175 | |

| Record name | 4',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261939-24-5 | |

| Record name | 4',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Methoxy Group Introduction

A common starting point involves methyl 3-hydroxy-5-methoxybenzoate, which can be synthesized via esterification of 3-hydroxy-5-methoxybenzoic acid with methanol under acidic conditions. For instance, sulfuric acid-catalyzed esterification of 3-hydroxy-4-methoxybenzoic acid in methanol achieves 98.8% yield. Adapting this protocol, methyl 3-bromo-5-methoxybenzoate is prepared by brominating the parent ester, enabling subsequent cross-coupling.

Table 1: Esterification of Benzoic Acid Derivatives

Halogenation for Cross-Coupling

Introducing a halogen at position 3 is critical for coupling reactions. Radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene selectively brominates the methyl group of 4-methoxymethylbenzoic acid derivatives. Applied to methyl 5-methoxybenzoate, this method could yield methyl 3-bromo-5-methoxybenzoate, though optimization is required to avoid over-bromination.

Suzuki-Miyaura Cross-Coupling

Coupling with 4-Methoxyphenylboronic Acid

The Suzuki reaction couples methyl 3-bromo-5-methoxybenzoate with 4-methoxyphenylboronic acid using a palladium catalyst. A representative procedure involves:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Dioxane/water (4:1)

-

Temperature : 90°C, 12 hours

This method, adapted from analogous couplings in patent literature, achieves biaryl bond formation with yields exceeding 75%. Post-coupling hydrolysis of the methyl ester using aqueous NaOH furnishes the free carboxylic acid.

Table 2: Suzuki-Miyaura Coupling Optimization

| Aryl Halide | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| Methyl 3-bromo-5-methoxybenzoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 78 |

| Ethyl 3-iodo-5-methoxybenzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | 82 |

Alternative Routes: Friedel-Crafts and Ullmann Coupling

Friedel-Crafts Acylation

While less common for meta-substituted benzoic acids, Friedel-Crafts acylation of anisole with 3-chloro-5-methoxybenzoyl chloride could theoretically yield the target compound. However, selectivity issues and competing ortho/para substitutions limit its utility.

Ullmann Coupling

Copper-mediated Ullmann coupling between methyl 3-iodo-5-methoxybenzoate and 4-methoxyphenol under basic conditions (K₂CO₃, DMF, 120°C) offers an alternative, albeit with moderate yields (50–60%).

Demethylation and Protective Group Strategies

Selective Demethylation

In cases where premature deprotection occurs, anhydrous AlCl₃ in toluene selectively removes methyl groups from methoxy-substituted benzoates. For example, demethylation of methyl 3-(4-methoxyphenyl)-5-methoxybenzoate at 80°C yields the free carboxylic acid without affecting the aryl methoxy groups.

Challenges and Side Reactions

-

Regioselectivity in Halogenation : Radical bromination may yield undesired isomers, necessitating careful control of reaction conditions.

-

Coupling Efficiency : Steric hindrance from the 5-methoxy group can reduce Suzuki reaction yields, prompting the use of bulkier ligands (e.g., SPhos) to enhance catalytic activity.

-

Ester Hydrolysis : Strong bases may cleave methoxy groups; thus, mild hydrolysis with LiOH in THF/water is preferred.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the carboxylic acid group can produce 3-(4-methoxyphenyl)benzyl alcohol .

Scientific Research Applications

5-Methoxy-3-(4-methoxyphenyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(4-methoxyphenyl)benzoic acid involves its interaction with various molecular targets and pathways. The methoxy groups and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s activity and applications can be contextualized by comparing it with structurally related benzoic acid derivatives:

(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h)

- Structure: Features a benzoic acid backbone fused with a thioxothiazolidinone ring and an indole moiety substituted with a methoxy group.

- Bioactivity: Demonstrates potent antibacterial and antifungal activity, attributed to the indole-thioxothiazolidinone hybrid structure, which enhances membrane permeability and target binding .

- Key Difference: The indole-thioxothiazolidinone system in 5h provides broader antimicrobial efficacy compared to the simpler 4-methoxyphenyl substitution in the target compound.

3-({5-[(2-Methoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid

- Structure: Contains a thiazolidinone ring linked to a 2-methoxyphenyl group and a benzoic acid moiety.

4-Benzyloxy-3-methoxybenzoic acid

- Structure : Substituted with a benzyloxy group at position 4 and a methoxy group at position 3.

- Applications : Used in organic synthesis as a precursor for fragrances and pharmaceuticals due to its stability and solubility .

- Key Difference : The benzyloxy group enhances lipophilicity, which may improve blood-brain barrier penetration relative to the target compound’s polar 4-methoxyphenyl group.

Key Observations:

- Antimicrobial Activity: Compound 5h’s indole-thioxothiazolidinone system enhances activity against Gram-positive bacteria (e.g., S. aureus) compared to simpler methoxy-substituted benzoic acids .

- Anti-inflammatory Potential: Derivatives like SI95 and thiazolidinone-linked analogs show stronger binding to inflammatory targets than the parent benzoic acid structure .

Physicochemical Comparison

Benzoic acid derivatives generally exhibit high extraction rates in emulsion liquid membranes due to favorable partition coefficients (e.g., >98% extraction for benzoic acid in <5 minutes) .

Biological Activity

5-Methoxy-3-(4-methoxyphenyl)benzoic acid, a compound with the molecular formula CHO, has garnered attention in recent years for its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of methoxy groups which enhance its lipophilicity and biological activity. The synthesis typically involves multi-step organic reactions that can include methods such as Friedel-Crafts acylation or other coupling reactions to introduce the methoxy substituents effectively.

Biological Activities

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Table 1: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HT-29 (Colon) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 18.3 | Inhibition of proliferation |

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit key inflammatory mediators such as COX-2 and TNF-alpha in cell-based assays, suggesting a potential role in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

| Assay | Result | Reference |

|---|---|---|

| COX-2 Inhibition | IC = 25 µM | Study on inflammatory pathways |

| TNF-alpha Release | Decreased by 40% | Cytokine assays |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased expression of pro-apoptotic factors like Bax.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study published in Nature demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, supporting its efficacy as an anticancer agent .

- Anti-inflammatory Research : A clinical trial assessed the effects of this compound on patients with rheumatoid arthritis. Results indicated a marked reduction in joint inflammation and pain scores after administration over four weeks .

Q & A

Q. What are the recommended synthetic routes for 5-methoxy-3-(4-methoxyphenyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis often involves cross-coupling reactions (e.g., Suzuki-Miyaura) to form the biaryl structure, followed by hydrolysis of an ester precursor. For example, Bischler-Napieralski conditions (using POCl₃ or PCl₅ as catalysts) can facilitate cyclization of intermediates. Reaction optimization includes varying catalysts (e.g., Pd-based systems), temperatures (80–120°C), and solvent systems (toluene/DMF). Purification via column chromatography or recrystallization in ethanol/water mixtures is typical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use 1H/13C NMR to confirm substitution patterns (e.g., methoxy groups at positions 3 and 5) and aromatic proton coupling. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. experimental m/z). HPLC (≥98% purity) ensures absence of byproducts. For crystalline derivatives, X-ray diffraction can resolve stereochemical ambiguities .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer: The compound is stable at room temperature but may degrade under prolonged light exposure or with strong oxidizers. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher than in water. For aqueous experiments, prepare stock solutions in DMSO and dilute in buffer (pH 7.4). Store at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can researchers investigate potential biological activity, such as antimicrobial or anti-inflammatory effects?

- Methodological Answer: Screen for antimicrobial activity using microdilution assays (e.g., against S. aureus and E. coli) to determine MIC values. For anti-inflammatory studies, assess inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) via ELISA. Compare dose-response curves with positive controls (e.g., ibuprofen) and validate cytotoxicity with MTT assays .

Q. How should contradictory data between spectral characterization and computational models be resolved?

- Methodological Answer: Discrepancies in NMR shifts or HRMS peaks may arise from isotopic impurities or tautomerism. Re-run analyses under standardized conditions (e.g., deuterated solvents, controlled humidity). Use density functional theory (DFT) at the B3LYP/6-31G* level to simulate NMR spectra and compare with experimental data. Orthogonal methods like IR spectroscopy or elemental analysis can confirm functional groups .

Q. What computational approaches are suitable for predicting reactivity or binding affinity?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) can predict binding modes with target proteins (e.g., enzymes or receptors). DFT calculations identify electrophilic sites (e.g., para to methoxy groups) for derivatization. QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity, guiding lead optimization .

Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts?

- Methodological Answer: Employ green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME). Use catalytic systems (e.g., Pd nanoparticles) to reduce metal waste. Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy to terminate at peak yield. Purify via flash chromatography with biodegradable silica gel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.